molecular formula C10H20OSi B14296852 Silane, (cyclohexylcarbonyl)trimethyl- CAS No. 112947-68-9

Silane, (cyclohexylcarbonyl)trimethyl-

Cat. No.: B14296852
CAS No.: 112947-68-9
M. Wt: 184.35 g/mol
InChI Key: JAHXWCAYLJDKSN-UHFFFAOYSA-N
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Description

Silane, (cyclohexylcarbonyl)trimethyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a cyclohexylcarbonyl group. This compound is part of the broader class of silanes, which are compounds containing silicon-hydrogen bonds. Silanes are widely used in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (cyclohexylcarbonyl)trimethyl- typically involves the reaction of cyclohexylcarbonyl chloride with trimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

[ \text{Cyclohexylcarbonyl chloride} + \text{Trimethylsilane} \rightarrow \text{Silane, (cyclohexylcarbonyl)trimethyl-} + \text{HCl} ]

Industrial Production Methods

Industrial production of Silane, (cyclohexylcarbonyl)trimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Silane, (cyclohexylcarbonyl)trimethyl- undergoes various chemical reactions, including:

    Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.

    Reduction: The compound can act as a reducing agent in certain reactions.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides and alkoxides are commonly used.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes with lower oxidation states.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Silane, (cyclohexylcarbonyl)trimethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of advanced materials such as coatings and adhesives.

Mechanism of Action

The mechanism of action of Silane, (cyclohexylcarbonyl)trimethyl- involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can participate in radical reactions, leading to the formation of reactive intermediates. These intermediates can then interact with other molecules, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: Similar in structure but lacks the cyclohexylcarbonyl group.

    Triethylsilane: Contains ethyl groups instead of methyl groups.

    Phenylsilane: Contains a phenyl group instead of a cyclohexylcarbonyl group.

Uniqueness

Silane, (cyclohexylcarbonyl)trimethyl- is unique due to the presence of the cyclohexylcarbonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other silanes may not be as effective.

Properties

IUPAC Name

cyclohexyl(trimethylsilyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20OSi/c1-12(2,3)10(11)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHXWCAYLJDKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449597
Record name Silane, (cyclohexylcarbonyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112947-68-9
Record name Silane, (cyclohexylcarbonyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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